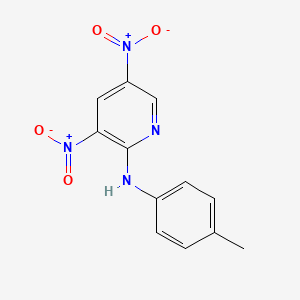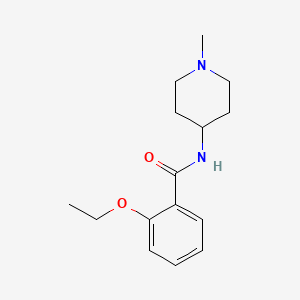
N-(4-methylphenyl)-3,5-dinitro-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-3,5-dinitro-2-pyridinamine, commonly known as PPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPD is a yellow crystalline solid that is soluble in organic solvents and has a strong explosive property. In
作用機序
The mechanism of action of PPD is not fully understood. However, it is known that PPD is a potent inhibitor of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. This inhibition leads to a decrease in the production of nucleotides, which are essential building blocks for DNA replication and cell division.
Biochemical and Physiological Effects
PPD has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that PPD can induce DNA damage and cell death in cancer cells. PPD has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
PPD has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. PPD is also highly reactive, which makes it useful in the synthesis of other compounds. However, PPD is highly explosive and must be handled with extreme caution. It is also toxic and can cause severe skin and eye irritation.
将来の方向性
There are several future directions for research on PPD. One potential area of research is the development of new drugs based on PPD or its derivatives. PPD has also been studied for its potential use in cancer therapy, and further research in this area may lead to the development of new cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of PPD and its potential applications in other areas of scientific research.
Conclusion
In conclusion, PPD is a chemical compound that has been extensively studied for its potential applications in scientific research. It can be synthesized through a multi-step process and has several potential applications in the development of new drugs and high-energy materials. PPD has been shown to have anti-inflammatory and antioxidant properties and can induce DNA damage and cell death in cancer cells. However, PPD is highly explosive and toxic, and must be handled with extreme caution. Further research is needed to fully understand the potential applications of PPD in scientific research.
合成法
PPD can be synthesized through a multi-step process involving the reaction of 4-methyl-2-nitroaniline with acetic anhydride to produce 4-acetamido-2-nitrotoluene. This intermediate compound is then reacted with pyridine-2,6-dicarboxylic acid to produce PPD. The synthesis process involves several purification steps, including recrystallization and column chromatography, to obtain pure PPD.
科学的研究の応用
PPD has been widely studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of other nitrogen-containing heterocycles, which have potential applications in the development of new drugs. PPD has also been studied for its potential use as a high-energy material due to its explosive properties.
特性
IUPAC Name |
N-(4-methylphenyl)-3,5-dinitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c1-8-2-4-9(5-3-8)14-12-11(16(19)20)6-10(7-13-12)15(17)18/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEMCUMEOSLPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382681 |
Source


|
| Record name | N-(4-Methylphenyl)-3,5-dinitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3,5-dinitropyridin-2-amine | |
CAS RN |
91974-98-0 |
Source


|
| Record name | N-(4-Methylphenyl)-3,5-dinitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-(4-ethoxyphenyl)-1-(1-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4894795.png)

![4-(2-methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894805.png)
![5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B4894811.png)

![2-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-4-nitrobenzamide](/img/structure/B4894819.png)
![N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4894822.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4894839.png)
![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)
![3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4894862.png)

![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)